Octahydro-1H-cyclobuta[cd]pentalen-1-one
Description
Octahydro-1H-cyclobuta[cd]pentalen-1-one (CAS: 15443-37-5) is a bicyclic ketone characterized by a fully saturated (octahydro) bridged structure combining cyclobutane and pentalene moieties. The ketone functional group at the 1-position introduces polarity and reactivity, making it a candidate for synthetic modifications.
Properties
Molecular Formula |
C9H12O |
|---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
tricyclo[4.2.1.03,9]nonan-2-one |
InChI |
InChI=1S/C9H12O/c10-9-6-3-1-5-2-4-7(9)8(5)6/h5-8H,1-4H2 |
InChI Key |
WUWMCJHLMPZUGY-UHFFFAOYSA-N |
SMILES |
C1CC2C3C1CCC3C2=O |
Canonical SMILES |
C1CC2C3C1CCC3C2=O |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have highlighted the potential of octahydro-1H-cyclobuta[cd]pentalen-1-one as an anticancer agent. Compounds derived from this structure have shown promising activity against various cancer cell lines. For instance, derivatives have been synthesized and evaluated for their ability to inhibit tumor growth, demonstrating cytotoxic effects in vitro against breast and prostate cancer cells . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties. In animal models, it has been observed to reduce oxidative stress and inflammation in neuronal tissues, potentially offering therapeutic benefits for neurodegenerative diseases like Alzheimer's and Parkinson's . These findings warrant further investigation into its efficacy and safety for clinical applications.
Materials Science
Polymer Chemistry
In materials science, this compound serves as a valuable building block for synthesizing novel polymers. Its unique cyclic structure allows for the formation of cross-linked networks that exhibit enhanced thermal stability and mechanical properties . These polymers can be utilized in coatings, adhesives, and composite materials where durability is essential.
Flame Retardants
The compound has also been explored as a component in flame retardant formulations. Its incorporation into polymer matrices has shown to improve fire resistance without compromising mechanical integrity. This application is particularly relevant in industries where safety standards mandate the use of flame-retardant materials, such as construction and automotive sectors .
Synthetic Intermediate
Organic Synthesis
this compound is utilized as an intermediate in organic synthesis. Its functional groups can be modified to create a variety of derivatives with diverse chemical properties. This versatility makes it an attractive candidate for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .
Case Studies
Several case studies illustrate the compound's utility in synthetic pathways:
- Synthesis of Antiviral Agents : Researchers have successfully used this compound as a precursor in the synthesis of antiviral compounds that target viral replication mechanisms.
- Development of Agrochemicals : The compound has been incorporated into the synthesis of new agrochemical agents designed to enhance crop protection while minimizing environmental impact.
Comparison with Similar Compounds
Key Structural Differences :
| Compound | Core Structure | Functional Group | Reactivity Profile |
|---|---|---|---|
| Target Compound | Bridged bicyclic | Ketone | Nucleophilic acyl additions |
| 2-Vinyl-2,3-dihydrobenzofuran | Benzofuran derivative | Ether, Vinyl | Electrophilic substitution |
| 4-Methylcinnamaldehyde | Linear unsaturated | Aldehyde | Conjugate additions |
Cyclodextrins (Macrocyclic Analogues)
Cyclodextrins (CDs), such as β-cyclodextrin (β-CD, CAS 7585-39-9), are macrocyclic oligosaccharides with hydrophobic cavities enabling host-guest chemistry .
Octahydro-1H-indole-1-carboximidamide Hydrobromide
This compound () shares the "octahydro" prefix, indicating full hydrogenation, but features an indole core with a carboximidamide group. Its applications in pharmaceuticals and agrochemicals suggest that hydrogenated bicyclic systems like the target compound may also serve as scaffolds for bioactive molecules .
Pharmacological Potential
Bridged bicyclic ketones are often explored for their conformational rigidity, which enhances binding specificity in drug design.
Material Science and Catalysis
Cyclodextrins () demonstrate how cyclic structures facilitate catalysis and material stabilization. The target’s ketone group could act as a Lewis acid catalyst or participate in polymer cross-linking, though experimental validation is needed .
Data Table: Comparative Analysis
| Compound Name | CAS Number | Molecular Formula | Functional Group | Potential Applications |
|---|---|---|---|---|
| Octahydro-1H-cyclobuta[cd]pentalen-1-one | 15443-37-5 | C₉H₁₂O | Ketone | Pharmaceuticals, Catalysis |
| 2-Vinyl-2,3-dihydrobenzofuran | 35185-96-7 | C₁₀H₁₀O | Ether, Vinyl | Agrochemicals |
| β-Cyclodextrin | 7585-39-9 | C₄₂H₇₀O₃₅ | Macrocyclic sugar | Drug delivery, Supramolecular chemistry |
| Octahydro-1H-indole-1-carboximidamide hydrobromide | N/A | C₉H₁₆N₃O·HBr | Carboximidamide | Drug development |
Preparation Methods
Intramolecular [2 + 2] Photocycloaddition
Photochemical [2 + 2] cycloaddition remains a cornerstone for cyclobutane synthesis. For octahydro-1H-cyclobuta[cd]pentalen-1-one, this method involves UV irradiation of a dienone precursor to induce cyclization:
Reaction Scheme :
$$
\text{Dienone precursor} \xrightarrow{h\nu (254 \, \text{nm}), \text{Cu(I)}} \text{this compound}
$$
Conditions :
- Catalyst : Cu(I) salts (e.g., Cu(MeCN)$$4$$PF$$6$$) enhance reaction efficiency by stabilizing excited states.
- Solvent : Et$$_2$$O or THF, which minimize side reactions.
- Yield : ~48–71% for analogous systems.
Limitations :
- Poor regioselectivity in intermolecular reactions.
- Scalability issues due to prolonged UV exposure.
Ring-Closing Metathesis (RCM)
RCM using Grubbs catalysts offers an alternative route by forming the cyclobutane ring via olefin metathesis:
Precursor Design :
A diene substrate with pre-installed stereocenters undergoes RCM to generate the bicyclic framework.
Example :
$$
\text{Substrate: } \text{C}9\text{H}{14}\text{O}2 \xrightarrow{\text{Grubbs II}} \text{C}9\text{H}_{12}\text{O} + \text{Ethylene}
$$
Advantages :
- High functional group tolerance.
- Tunable stereochemistry via chiral catalysts.
Challenges :
- Limited precedent for strained cyclobutane formation.
- Requires precise control of olefin geometry.
Metal-Catalyzed Cascade Cyclizations
Pd/Au-Relay Catalysis
A novel approach adapted from octahydro-1H-cyclopenta[c]pyridine synthesis involves sequential Pd- and Au-catalyzed steps:
Mechanism :
- Palladium-Catalyzed Heck Cyclization : Forms the pentalene core.
- Gold-Catalyzed 1,5-Enyne Cyclization : Constructs the cyclobutane ring.
Conditions :
- Catalysts : Pd(PPh$$3$$)$$4$$ (2 mol%), IPrAuCl/AgBF$$_4$$ (5 mol%).
- Solvent : Toluene, 80°C.
- Diastereoselectivity : >99.5:1.
Reaction Scope :
- Compatible with alkyl and aryl substituents.
- Enables rapid assembly of the tricyclic skeleton in one pot.
Copper-Mediated Cross-Coupling
Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC) can append functional groups post-cyclization:
Application :
- Introduces substituents at non-bridgehead positions.
- Enhances solubility for downstream applications.
Stereochemical Control Strategies
Chiral Auxiliaries
Temporary chiral groups (e.g., oxazolidinones) direct asymmetric induction during cyclization:
Example :
$$
\text{Auxiliary-bound precursor} \xrightarrow{\text{cyclization}} \text{Diastereomerically pure product}
$$
Efficiency :
Organocatalytic Enantioselection
Proline-derived catalysts induce asymmetry in ketone-forming steps:
Mechanism :
Comparative Analysis of Methods
| Method | Catalyst | Yield | Diastereoselectivity | Scalability |
|---|---|---|---|---|
| [2 + 2] Photocycloaddition | Cu(I) | 48–71% | Moderate | Low |
| Pd/Au-Relay | Pd(PPh$$3$$)$$4$$, IPrAuCl | 65–80% | >99.5:1 | Moderate |
| RCM | Grubbs II | 50–60% | High | High |
Key Observations :
- Pd/Au-Relay : Superior stereocontrol but requires costly catalysts.
- Photocycloaddition : Economical but limited by side reactions.
- RCM : Scalable but underdeveloped for strained systems.
Q & A
Q. What statistical approaches are robust for analyzing degradation kinetics in environmental matrices?
- Methodological Answer : Apply first-order kinetics models to half-life (t₁/₂) data from soil/water microcosms. Use ANOVA to compare degradation rates across pH gradients (4–10) or microbial communities. For nonlinear patterns (e.g., biphasic decay), employ Weibull mixed-effects models and validate with AIC/BIC criteria. Tools like R’s nlme package facilitate this analysis .
用它!帮你看懂文献数据图,更好描述实验结果00:17
Tables for Key Data Comparison
| Property | Technique | Expected Outcome | Validation Reference |
|---|---|---|---|
| Melting Point | DSC | 80–85°C (decomposition observed) | Compare with EPA/NIH library |
| LogP (Partition Coefficient) | HPLC (C18 column) | 2.3–2.7 (indicative of moderate hydrophobicity) | Cross-check with EPI Suite™ |
| IR ν(C=O) | FT-IR | 1715–1730 cm⁻¹ | Align with NIST Chemistry WebBook |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
